Bienvenue dans la boutique en ligne BenchChem!

Acetylbritannilactone

Anti-inflammatory NF-κB inhibition Sesquiterpene lactone SAR

Acetylbritannilactone (syn. 1-O-acetylbritannilactone, ABL, Inulicin; CAS 744203-09-6) is a 1,10-seco-eudesmanolide sesquiterpene lactone isolated predominantly from the flowers of Inula britannica L.

Molecular Formula C17H24O5
Molecular Weight 308.37
CAS No. 744203-09-6
Cat. No. B605128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylbritannilactone
CAS744203-09-6
SynonymsAcetylbritannilactone;  1-O-Acetylbritannilactone;  1-o-Acetylbritannilactone
Molecular FormulaC17H24O5
Molecular Weight308.37
Structural Identifiers
SMILESCC(OCCC[C@@H](C1=C(C)C[C@](OC2=O)([H])[C@@]([C@@H]1O)([H])C2=C)C)=O
InChIInChI=1S/C17H24O5/c1-9(6-5-7-21-12(4)18)14-10(2)8-13-15(16(14)19)11(3)17(20)22-13/h9,13,15-16,19H,3,5-8H2,1-2,4H3/t9-,13+,15+,16+/m0/s1
InChIKeyQKUFZFLZBUSEHN-CZLJMHDISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acetylbritannilactone (CAS 744203-09-6): A 1,10-Seco-Eudesmanolide Sesquiterpene Lactone with Acetylation-Dependent Bioactivity


Acetylbritannilactone (syn. 1-O-acetylbritannilactone, ABL, Inulicin; CAS 744203-09-6) is a 1,10-seco-eudesmanolide sesquiterpene lactone isolated predominantly from the flowers of Inula britannica L. (Asteraceae), a traditional Chinese medicinal herb used for bronchitis and inflammatory disorders [1]. With a molecular formula of C₁₇H₂₄O₅ and a molecular weight of 308.37 Da, ABL bears a single acetyl ester at the 1-O position of the britannilactone scaffold [2]. ABL has been characterized as a natural-product inhibitor of HSP60 chaperone activity through covalent binding and a multi-target modulator of NF-κB, COX-2/PGE₂, and VEGF-Src-FAK signaling axes [3]. Its intermediate acetylation state—situated between the non-acetylated britannilactone (BL) and the diacetylated 1,6-O,O-diacetylbritannilactone (ABLOO)—directly dictates its lipophilicity, cellular penetration, and potency gradient across anti-inflammatory and cytotoxic assays [4].

Why Britannilactone-Class Sesquiterpene Lactones Cannot Be Interchanged: Acetylbritannilactone Procurement Rationale


The britannilactone scaffold encompasses at least three naturally co-occurring sesquiterpene lactones—britannilactone (BL, 0 acetyl groups), 1-O-acetylbritannilactone (ABL, 1 acetyl group), and 1,6-O,O-diacetylbritannilactone (ABLOO, 2 acetyl groups)—which differ solely in their acetylation state yet exhibit a strict potency hierarchy that tracks acetyl group count [1]. Substituting ABL with the non-acetylated BL dramatically reduces anti-inflammatory activity (BL shows only weak NF-κB/iNOS/COX-2 suppression in the same assay system), while the diacetylated ABLOO, though more potent, presents different solubility, synthetic accessibility, and selectivity profiles that prevent simple interchange [1][2]. Beyond the britannilactone series, other Inula-derived sesquiterpene lactones such as isoalantolactone and ergolide diverge in both target engagement and potency: isoalantolactone exhibits superior antiproliferative activity against gynecological tumor lines (HeLa, SHIN3) at 100 μmol/L where ABL shows only weak activity [3]. Furthermore, ABL possesses a unique VEGF-Src-FAK inhibitory mechanism with in vivo anti-angiogenic and xenograft-suppressive activity at 12 mg/kg/day that has not been demonstrated for its closest in-class analogs [4]. Generic substitution therefore risks both loss of desired pharmacology and introduction of uncharacterized off-target effects.

Acetylbritannilactone Quantitative Differentiation Evidence: Comparator-Backed Performance Data for Procurement Decisions


Acetylation-Dependent Anti-Inflammatory Potency Gradient: ABL vs. BL vs. ABLOO in LPS/IFN-γ-Stimulated NF-κB Pathway

In a direct head-to-head comparison within a single study, the three naturally co-occurring britannilactone congeners—britannilactone (BL, 0 acetyl groups), 1-O-acetylbritannilactone (ABLO/ABL, 1 acetyl group), and 1,6-O,O-diacetylbritannilactone (ABLOO, 2 acetyl groups)—were isolated from the same Inula britannica chloroform extract and tested under identical conditions for their capacity to inhibit LPS/IFN-γ-induced iNOS and COX-2 expression [1]. The study established a clear positive correlation between acetyl side-group number and inhibitory activity: BL (0 acetyl) exhibited only weak inhibition; ABL (1 acetyl) showed intermediate, concentration-dependent suppression; and ABLOO (2 acetyl) reversed the effects of LPS/IFN-γ stimulation [1]. Mechanistically, ABLOO markedly inhibited IKKβ phosphorylation down to basal level (but not IKKα), an effect quantitatively stronger than that achievable with ABL at equivalent concentrations [1]. The acetyl groups enhance lipophilicity and consequently cellular penetration, positioning ABL as the optimal balance between potency and physicochemical tractability for derivatization [1].

Anti-inflammatory NF-κB inhibition Sesquiterpene lactone SAR

Anti-Melanogenic Activity: ABL Outperforms Britannilactone by 1.17-Fold in B16 Melanoma Cells

In a bioassay-guided isolation study of Inula britannica flower methanol extract, three sesquiterpene lactones were simultaneously isolated and tested under identical conditions in IBMX-stimulated B16 melanoma cells for melanin production inhibition [1]. 1-O-Acetylbritannilactone (compound 1) reduced melanin production in a dose-dependent manner with an IC₅₀ of 13.3 μM, compared to britannilactone (compound 2, the fully deacetylated analog) with an IC₅₀ of 15.5 μM, representing a 1.17-fold superior potency for the acetylated congener [1]. The third isolate, neobritannilactone B (compound 3), was cytotoxic at active concentrations and thus unsuitable [1]. Beyond potency, ABL uniquely inhibited tyrosinase activity in cell-based systems and suppressed melanogenesis via ERK and Akt signaling activation with concomitant inhibition of cAMP-related binding protein, a mechanistic profile not observed for britannilactone in the same study [1].

Melanogenesis inhibition Skin-whitening Tyrosinase suppression

In Vivo Neointimal Hyperplasia Suppression: ABL Reduces Neointima-to-Media Ratio by 57% in Rat Balloon Injury Model

In a pharmacodynamic study using male Sprague-Dawley rats subjected to conventional balloon injury of the carotid artery, oral administration of ABL (26 mg/kg/day, from 3 days pre-injury to 14 days post-injury) produced a statistically significant reduction in neointimal formation compared to vehicle-treated controls [1]. The neointima-to-media (N/M) ratio, a quantitative histological endpoint for restenosis, was reduced from 1.94 ± 0.43 in the polyglycol vehicle control group to 0.84 ± 0.29 in the ABL-treated group (P < 0.01), representing a 56.7% reduction [1]. This effect was mechanistically correlated with inhibition of NF-κB activation via blockade of IKKβ and suppression of IκBα degradation, as well as reduced COX-2 expression in the injured vessel wall [1]. Peak plasma concentration of ABL reached 0.17 ± 0.03 mg/mL within 1-2 hours post-dose, confirming systemic exposure [1]. No comparator data exist for BL or ABLOO in this specific in vivo restenosis model.

Cardiovascular Restenosis prevention Neointimal hyperplasia

VEGF-Src-FAK Pathway Inhibition with In Vivo Anti-Angiogenic and Xenograft-Suppressive Activity

ABL demonstrates a distinctive mechanism of action—inhibition of VEGF-mediated Src kinase and focal adhesion kinase (FAK) activation in human umbilical vein endothelial cells (HUVECs)—that differentiates it from the broader NF-κB-centric profile of other Inula sesquiterpene lactones [1]. In vitro, ABL dose-dependently inhibited VEGF-induced HUVEC proliferation, migration, and capillary tube formation [1]. In vivo, ABL suppressed VEGF-induced angiogenesis in a Matrigel plug assay and, critically, a single daily oral dose of ABL (12 mg/kg/day) significantly suppressed growth of A549 non-small cell lung cancer (NSCLC) xenografts in nude mice, with concomitant reduction in intratumoral microvessel formation and Src activation [1]. This dual anti-angiogenic and direct anti-tumor xenograft efficacy has not been reported for britannilactone (BL) or 1,6-O,O-diacetylbritannilactone (ABLOO) in comparable models, positioning ABL as the uniquely validated congener for angiogenesis-centric drug discovery [1]. In a separate combination study, ABL co-administered with gemcitabine produced more potent growth inhibition and apoptosis in A549 cells than either agent alone, mediated through NF-κB suppression and Bcl-2/Bax modulation [2].

Angiogenesis inhibition NSCLC VEGF signaling

Pharmacokinetic Characterization: ABL Displays Short Elimination Half-Life with Dose-Proportional Exposure in Rats

A validated LC-MS/MS method was developed for ABL quantification in rat plasma and applied to a preclinical pharmacokinetic study following single intravenous administration at three dose levels (0.14, 0.42, and 1.26 mg/kg) [1]. The elimination half-life (t₁/₂) of ABL was consistently short across all doses: 0.412 ± 0.068 h, 0.415 ± 0.092 h, and 0.453 ± 0.071 h, respectively, indicating rapid systemic clearance [1]. This pharmacokinetic profile establishes a key differentiation from the diacetylated ABLOO, which—due to its additional acetyl group conferring greater lipophilicity—is predicted to exhibit altered distribution and clearance kinetics, though no head-to-head PK comparison has been published [1]. A separate LC-MS/MS method enabling simultaneous determination of 1,5-dicaffeoylquinic acid and ABL in rat plasma following oral administration of Inula britannica extract further confirmed the feasibility of ABL bioanalysis in complex botanical matrices [2]. The well-characterized PK parameters for ABL, absent for BL and ABLOO, reduce development risk for programs requiring defined ADME properties.

Pharmacokinetics LC-MS/MS Preclinical ADME

Acetylbritannilactone Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Anti-Inflammatory Lead Optimization with Acetylation-State-Controlled Potency Tuning

ABL is the optimal starting scaffold for semi-synthetic anti-inflammatory lead optimization programs targeting the NF-κB/IKKβ axis. The established SAR that acetyl group count positively correlates with iNOS/COX-2 inhibitory potency [1] makes the mono-acetylated ABL the ideal intermediate: it retains a free 6-OH group for diversification (unlike the fully substituted ABLOO) while providing sufficient basal activity (unlike the weakly active BL). Researchers can systematically explore 6-OH esterification with varying acyl chain lengths to bridge the potency gap between ABL and ABLOO, as demonstrated by Dong et al. (2014) where a lauroyl (12C) ester at 6-OH achieved IC₅₀ values of 2.91-6.78 μM across HCT116, HEp-2, and HeLa lines, comparable to etoposide [2].

In Vivo Restenosis and Vascular Injury Pharmacology Studies

ABL is the sole britannilactone congener validated in a rat carotid artery balloon injury model with quantitative histomorphometric endpoints. At 26 mg/kg/day p.o., ABL reduced the neointima-to-media ratio by 56.7% (P < 0.01) via NF-κB/COX-2 pathway suppression [1]. This makes ABL uniquely suited for cardiovascular research programs investigating post-angioplasty restenosis, vascular smooth muscle cell proliferation, and NF-κB-driven vascular remodeling. The documented plasma exposure (Cmax 0.17 ± 0.03 mg/mL at Tmax 1-2 h) and short t₁/₂ (~0.43 h) support rational dosing regimen design in rodent models [1][3]. No equivalent in vivo vascular injury data exist for BL or ABLOO.

Oncology Drug Discovery: Anti-Angiogenic and NSCLC Combination Therapy Programs

ABL is the preferred britannilactone congener for oncology research programs targeting VEGF-driven angiogenesis and NSCLC. It is the only congener with demonstrated in vivo efficacy in both Matrigel plug angiogenesis assays and A549 xenograft tumor models at 12 mg/kg/day p.o., mediated through a distinctive VEGFR-Src-FAK signaling inhibition mechanism [1]. Furthermore, ABL synergizes with gemcitabine in A549 NSCLC cells, producing greater apoptosis induction than either agent alone via coordinated NF-κB suppression and Bcl-2/Bax modulation [2]. This dual anti-angiogenic/chemo-sensitizing profile, uncharacterized for BL or ABLOO, positions ABL as the compound of choice for NSCLC and angiogenesis-focused translational research.

Melanogenesis and Dermatological Research: ERK/Akt-Mediated Pigmentation Control

For melanogenesis research, ABL provides a 1.17-fold potency advantage over britannilactone (IC₅₀ 13.3 vs. 15.5 μM) in IBMX-stimulated B16 melanoma cells, with the additional mechanistic benefit of engaging ERK/Akt signaling and cAMP-related binding protein pathways not observed for BL in the same assay system [1]. ABL also uniquely inhibits tyrosinase activity in cell-based (but not cell-free) systems, suggesting a pathway-dependent mode of action distinct from direct enzyme inhibition [1]. This mechanistic differentiation makes ABL the appropriate selection for screening cascades aiming to identify pigmentation modulators with multi-target cellular mechanisms rather than simple tyrosinase inhibitors.

Quote Request

Request a Quote for Acetylbritannilactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.